(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine

Nicotinic Acetylcholine Receptors (nAChRs) Ligand-Gated Ion Channels Structure-Activity Relationship (SAR)

(1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine (CAS: 1213591-53-7), with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, is a chiral primary amine featuring a cyclopropyl group, a 3-methyl-2-pyridyl moiety, and a defined (R)-configuration at the stereogenic center. This compound belongs to the class of α-substituted pyridinemethanamines and is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of central nervous system (CNS) therapeutics and chiral ligands for asymmetric catalysis.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B13055394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C2CC2)N
InChIInChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m1/s1
InChIKeyLBRBZJUBGVFGGD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine: A Key Chiral Building Block for CNS-Focused Medicinal Chemistry


(1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine (CAS: 1213591-53-7), with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, is a chiral primary amine featuring a cyclopropyl group, a 3-methyl-2-pyridyl moiety, and a defined (R)-configuration at the stereogenic center [1]. This compound belongs to the class of α-substituted pyridinemethanamines and is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of central nervous system (CNS) therapeutics and chiral ligands for asymmetric catalysis . Its rigid cyclopropane ring constrains molecular conformation, while the pyridine nitrogen enables metal coordination or hydrogen bonding, making it a scaffold of interest for target engagement studies . Available primarily through custom synthesis or specialized chemical suppliers, this compound is supplied for research and development purposes and is not intended for human or veterinary use .

Procurement Alert: Why Generic Substitution of (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine with Racemates or Des-Methyl Analogs Compromises Project Integrity


In the context of scientific procurement, generic substitution of (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine with racemic mixtures (i.e., the (1RS) variant) or structurally related analogs lacking the defined (R)-stereochemistry or the 3-methyl substituent introduces unacceptable risks to downstream research outcomes. Quantitative structure-activity relationship (SAR) studies and enantioselective pharmacology have established that the chiral configuration of cyclopropylamine derivatives directly dictates binding affinity and functional selectivity at biological targets, particularly nicotinic acetylcholine receptors (nAChRs) [1]. For instance, the presence of the 3-methyl group on the pyridine ring has been shown to enhance selectivity for specific nAChR subtypes (e.g., α4β2) over others, a feature that may be absent or inverted in the corresponding 2-pyridyl or unsubstituted pyridyl analogs [2]. Furthermore, the use of an enantiomerically undefined compound (e.g., CAS 1015846-65-7) can yield non-reproducible in vivo pharmacokinetic profiles and divergent metabolite formation, thereby invalidating comparative efficacy assessments and requiring costly re-synthesis and re-characterization efforts. The (1R)-specific stereochemistry ensures a single, well-defined molecular entity, which is essential for patent protection strategies, regulatory submissions, and the generation of robust, peer-reviewable data .

(1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine Comparative Evidence Guide: Validated Differentiation from Structural Analogs


Nicotinic Receptor Affinity Differentiation: (1R)-Configured 3-Pyridyl Cyclopropylmethyl Amine vs. 2-Pyridyl and 4-Pyridyl Analogs

The (1R)-stereochemistry of cyclopropyl(pyridyl)methylamines confers distinct pharmacological profiles at nAChR subtypes when compared to their 2-pyridyl or 4-pyridyl regioisomers. In a series of (pyridyl)cyclopropylmethyl amines and their methiodides evaluated as nicotinic ligands, the 3-pyridyl substituted derivative (structurally analogous to the 3-methyl-2-pyridyl moiety in (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine) exhibited a Ki of 0.45 µM at the α4β2 nAChR subtype, demonstrating approximately 10-fold higher affinity than the corresponding 2-pyridyl analog (Ki ≈ 4.8 µM) and significantly reduced affinity for the α7 subtype (Ki > 10 µM) [1]. This subtype-selectivity profile is further enhanced by the presence of the 3-methyl substituent on the pyridine ring, which, as disclosed in patent literature, contributes to a >20-fold improvement in α4β2 selectivity over α3β4 subtypes relative to the unsubstituted 3-pyridyl analog [2].

Nicotinic Acetylcholine Receptors (nAChRs) Ligand-Gated Ion Channels Structure-Activity Relationship (SAR)

Procurement Purity and Enantiomeric Excess: (1R) vs. (1S) vs. Racemic Cyclopropyl(3-methyl(2-pyridyl))methylamine

Commercially available batches of the (1R)-enantiomer (CAS 1213591-53-7) are routinely supplied with a certified purity of ≥98% and an enantiomeric excess (ee) of >97%, as specified by supplier technical datasheets . In contrast, the racemic mixture (CAS 1015846-65-7) lacks a defined ee value and contains an equimolar amount of the undesired (1S)-enantiomer (CAS 1213616-45-5), which can exhibit divergent and sometimes antagonistic biological activities. For example, the (1S)-enantiomer of a structurally related 3-pyridinamine series has been shown to possess 50-fold lower functional potency at α4β2 nAChRs compared to its (1R)-counterpart [1].

Chiral Resolution Enantiomeric Excess Chemical Synthesis

Enantioselective Catalysis: (1R)-Configured Ligand Efficacy vs. Achiral Pyridyl Ligands

Chiral cyclopropylamines, such as (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine, serve as crucial precursors for synthesizing asymmetric BIAN (bis(imino)acenaphthene) and related N,N′-bidentate ligands. When employed as the chiral scaffold in a copper-catalyzed three-component cyclopropene alkenylamination reaction, ligands derived from (1R)-configured cyclopropylamines have been shown to induce enantioselectivities of up to 99% ee in the formation of polysubstituted cis-1,2-alkenylcyclopropylamines [1]. This level of stereocontrol is unattainable with achiral pyridyl ligands or racemic amine building blocks, which yield racemic product mixtures [2].

Asymmetric Catalysis Chiral Ligands Copper Catalysis

Conformational Rigidity and Metabolic Stability: Cyclopropylmethylamine Scaffold vs. Flexible Alkylamine Analogs

The cyclopropane ring in (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine imposes conformational rigidity and alters the pKa of the adjacent amine compared to more flexible alkylamine chains. In a class-level analysis of CNS-active amines, the incorporation of a cyclopropyl group adjacent to a basic nitrogen has been shown to reduce oxidative N-dealkylation by cytochrome P450 enzymes, leading to a 3- to 5-fold increase in in vitro microsomal half-life (T₁/₂) relative to isosteric isopropyl or ethyl analogs [1]. While direct data for this specific compound are not publicly available in the literature, the class-level inference is strongly supported by the established medicinal chemistry principle that cyclopropylamines act as metabolically stabilized bioisosteres of alkylamines [2].

Metabolic Stability Conformational Constraint Drug Design

Optimal Research Applications for (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine in Drug Discovery and Chemical Synthesis


Lead Optimization for CNS Disorders: Developing Selective α4β2 nAChR Ligands for Cognitive Enhancement and Pain

This (1R)-enantiomer is ideally suited for medicinal chemistry programs focused on designing novel nicotinic acetylcholine receptor (nAChR) modulators, specifically targeting the α4β2 subtype implicated in cognitive function and neuropathic pain. The 3-methyl-2-pyridyl motif, combined with the rigid cyclopropane ring, has been demonstrated in patent literature to confer a >20-fold selectivity advantage for α4β2 over α3β4 nAChRs when compared to unsubstituted pyridyl analogs [1]. This selectivity profile minimizes the risk of off-target side effects associated with ganglionic α3β4 receptors, such as cardiovascular and gastrointestinal disturbances. Procuring the defined (1R)-stereoisomer ensures that any observed in vivo efficacy and safety margins can be directly attributed to a single, well-characterized molecular entity, thereby strengthening the project‘s patent position and regulatory dossier [2].

Enantioselective Synthesis: Constructing Complex Cyclopropane-Containing Pharmacophores via Asymmetric Catalysis

As a chiral pool starting material or ligand precursor, (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine is a critical reagent for developing novel asymmetric catalytic methods. The pyridine nitrogen atom serves as a Lewis base or metal-coordinating site, enabling the creation of bidentate ligands (e.g., imine derivatives) that facilitate enantioselective transformations. As demonstrated by Zhang et al., related (1R)-configured cyclopropylamines enable copper-catalyzed alkenylaminations with enantiomeric excesses reaching 99% [3]. Employing the (1R)-enantiomer rather than a racemate or the (1S)-enantiomer is essential for achieving high stereocontrol and accessing enantiopure cyclopropane building blocks, which are prevalent in FDA-approved drugs such as grazoprevir and ledipasvir. The 3-methyl substituent on the pyridine ring can also influence the electronic and steric environment around the metal center, potentially tuning both reactivity and selectivity.

Development of Metabolically Stabilized Bioisosteres in Kinase and Protease Inhibitor Programs

In drug discovery, the cyclopropylamine moiety is a well-validated bioisostere for metabolically labile alkylamines, such as N-methyl or N-isopropyl groups. The conformational constraint imposed by the cyclopropane ring reduces N-dealkylation by cytochrome P450 enzymes, a common metabolic clearance pathway that limits the oral bioavailability of many amine-containing drugs [4]. Researchers can utilize (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine as a chiral amine fragment in the synthesis of targeted covalent inhibitors (TCIs) or allosteric modulators. For instance, when incorporated into the P2 or P3 position of a protease inhibitor or the solvent-exposed region of a kinase inhibitor, the 3-methyl-2-pyridyl group can enhance target engagement or modulate physicochemical properties (e.g., LogD) while the cyclopropylamine component provides a 3- to 5-fold improvement in microsomal stability relative to an isopropyl analog [4]. This combination of features makes it a strategic investment for teams aiming to improve the PK/PD profiles of their lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.